molecular formula C12H15F3N2O B3053027 3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline CAS No. 503160-35-8

3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline

Cat. No.: B3053027
CAS No.: 503160-35-8
M. Wt: 260.26 g/mol
InChI Key: ACGSZKYXDSPURU-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline is an organic compound that features a morpholine ring and a trifluoromethyl group attached to an aniline core

Scientific Research Applications

3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)aniline
  • 1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea

Uniqueness

3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the morpholine and trifluoromethyl groups on the aniline core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-5-9(6-11(16)7-10)8-17-1-3-18-4-2-17/h5-7H,1-4,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGSZKYXDSPURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620713
Record name 3-[(Morpholin-4-yl)methyl]-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503160-35-8
Record name 3-(4-Morpholinylmethyl)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503160-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Morpholin-4-yl)methyl]-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(3-nitro-5-trifluoromethylbenzyl)morpholine (168 mg; 0.57 mmol) in THF:ethanol mixture (1:1) (30 mL) was added a catalytical amount of Raney-Nickel and hydrazine hydrate (4.0 mmol) and the mixture was stirred for 2 hours at ambient temperature, then filtered through a Celite/silical gel pad. The filtrate was evaporated to provide the title compound (152 mg, 98%), which was used in further reactions without purification.
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
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Quantity
4 mmol
Type
reactant
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

Dissolve (3-amino-5-trifluoromethyl-phenyl)-morpholin-4-yl-methanone (1.2 g, 4.3 mmol) in THF and dropwise and add BH3-Me2S solution (6.5 mL, 13.1 mmol, 2M in THF). Stir at room temperature for 3 hours. Add another portion of BH3-Me2S solution (2.2 mL, 4.3 mmol, 2M in THF) and heat at 65° C. for 1.5 hours under nitrogen. Cool to room temperature and quench carefully with dropwise addition of 1 N HCl:water 1:1 (8 mL), stir for 30-60 minutes. Extract by EtOAc and wash with saturated aqueous NaHCO3 and aqueous saturated sodium chloride. Purification by silica gel column chromatography with gradient from 100% DCM to 6% MeOH in DCM to 5% (2N NH3 in MeOH)/in DCM, yielding the title compound (600 mg, 54% yield). LCMS (ES), m/z 261 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
BH3-Me2S
Quantity
6.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
BH3-Me2S
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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